Ácido Pseudomónico D Sódico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

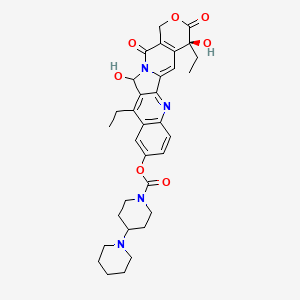

Pseudomonic Acid D Sodium is an impurity of Mupirocin, an antibiotic used for the treatment of certain skin infections . It can be purchased online from Infectious Disease Research Chemicals and Analytical Standards .

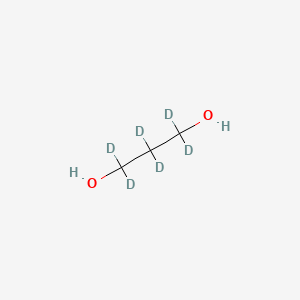

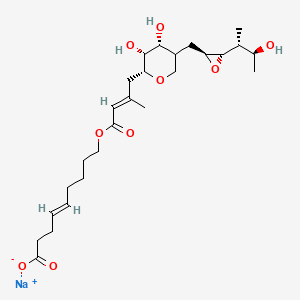

Molecular Structure Analysis

The molecular formula of Pseudomonic Acid D Sodium is C26H42O9 . Its average mass is 498.606 Da and its monoisotopic mass is 498.282898 Da . It has 9 hydrogen bond acceptors, 4 hydrogen bond donors, and 16 freely rotating bonds .

Physical and Chemical Properties Analysis

Pseudomonic Acid D Sodium has a density of 1.2±0.1 g/cm3, a boiling point of 687.4±55.0 °C at 760 mmHg, and a flash point of 223.0±25.0 °C . Its molar refractivity is 129.6±0.3 cm3, and it has a polar surface area of 146 Å2 .

Aplicaciones Científicas De Investigación

Análisis Cromatográfico

Ácido Pseudomónico D Sódico (Pseud-D) se ha utilizado en el desarrollo de métodos cromatográficos para estimar Mupirocina en mezclas binarias . Se desarrollaron y validaron dos métodos, Cromatografía en Capa Fina de Alta Resolución (HPTLC-densitometría) y Cromatografía Líquida de Alta Resolución (RP-HPLC), para este propósito . Estos métodos separaron con éxito los fármacos citados y se utilizaron para determinar los fármacos en forma pura, así como en formas de dosificación farmacéutica .

Antibiótico para Infecciones Cutáneas

Se ha estudiado el ácido pseudomónico D sódico por su eficacia en el tratamiento de infecciones cutáneas superficiales primarias . En un ensayo preliminar con 20 pacientes, se logró la curación clínica o la mejoría en 19 de 20 pacientes . Se aisló Staphylococcus aureus en 18 pacientes y estreptococos beta-hemolíticos del grupo A en dos .

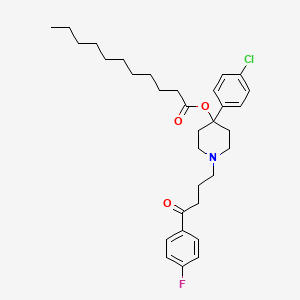

Terapia Tópica

Se ha evaluado el ácido pseudomónico D sódico como una formulación al 2% en una crema para terapia tópica . Los estudios en animales mostraron que esta formulación era capaz de penetrar la piel . Cuando se administró por vía parenteral a animales, el ácido pseudomónico D sódico se convirtió en metabolitos inactivos .

Análisis de Impurezas

El ácido pseudomónico D sódico se ha utilizado como impureza en el análisis de formulaciones farmacéuticas <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16

Mecanismo De Acción

Target of Action

Pseudomonic Acid D Sodium, also known as Mupirocin , primarily targets the isoleucyl-tRNA synthetase in bacteria . This enzyme plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA, which is then used to incorporate isoleucine into growing protein chains .

Mode of Action

Pseudomonic Acid D Sodium inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase . This unique mode of action prevents the enzyme from performing its function, thereby halting the production of essential proteins within the bacterial cell .

Biochemical Pathways

The biochemical pathway of Pseudomonic Acid D Sodium involves the inhibition of the isoleucyl-tRNA synthetase, which disrupts protein synthesis in the bacterial cell . This disruption affects various downstream processes dependent on these proteins, leading to the eventual death of the bacterial cell .

Pharmacokinetics

Pseudomonic Acid D Sodium is used topically due to extensive systemic metabolism . It is well-tolerated owing to its minimal systemic absorption through intact skin . This property ensures that the compound remains primarily at the site of application, maximizing its antibacterial effects while minimizing systemic side effects .

Result of Action

The molecular and cellular effects of Pseudomonic Acid D Sodium’s action result in the inhibition of protein synthesis, leading to the death of the bacterial cell . This makes it an effective treatment against infections caused by Staphylococcus aureus and Streptococcus pyogenes .

Action Environment

Pseudomonic Acid D Sodium is produced by the soil bacterium Pseudomonas fluorescens . The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other microorganisms . .

Análisis Bioquímico

Biochemical Properties

Pseudomonic Acid D Sodium interacts with various biomolecules in biochemical reactions. It is known to inhibit mycoplasmas and bacterial pathogens

Cellular Effects

Pseudomonic Acid D Sodium has significant effects on various types of cells and cellular processes. It is a potent inhibitor of mycoplasmas and bacterial pathogens

Molecular Mechanism

The molecular mechanism of action of Pseudomonic Acid D Sodium involves its interaction with biomolecules at the molecular level. It is known to inhibit protein synthesis in targeted bacteria

Metabolic Pathways

Pseudomonic Acid D Sodium is involved in certain metabolic pathways. It is produced by Pseudomonas fluorescens through a biosynthetic pathway

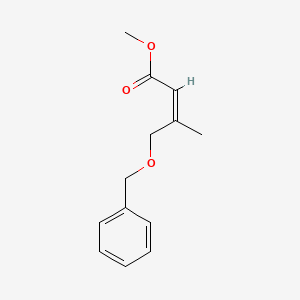

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Pseudomonic Acid D Sodium involves the condensation of two precursor molecules, 3-hydroxy-5-phenylpentanoic acid and 3-aminopropionic acid, followed by a series of chemical transformations to form the final product.", "Starting Materials": [ "3-hydroxy-5-phenylpentanoic acid", "3-aminopropionic acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: 3-hydroxy-5-phenylpentanoic acid is reacted with acetic anhydride and a catalytic amount of hydrochloric acid to form the corresponding acyl chloride.", "Step 2: The acyl chloride is then reacted with 3-aminopropionic acid in the presence of sodium borohydride to form the amide intermediate.", "Step 3: The amide intermediate is then hydrolyzed with sodium hydroxide to form the carboxylic acid.", "Step 4: The carboxylic acid is then converted to its sodium salt by treatment with sodium hydroxide.", "Step 5: The final product, Pseudomonic Acid D Sodium, is obtained by precipitation from the reaction mixture using diethyl ether." ] } | |

Número CAS |

85178-60-5 |

Fórmula molecular |

C26H41NaO9 |

Peso molecular |

520.6 g/mol |

Nombre IUPAC |

sodium;(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate |

InChI |

InChI=1S/C26H42O9.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b6-4+,16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1 |

Clave InChI |

SMEUVQBMXYPYPL-JPZIBMRNSA-M |

SMILES isomérico |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)[O-])/C)[C@H](C)O.[Na+] |

SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)[O-])C)C(C)O.[Na+] |

SMILES canónico |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)[O-])C)C(C)O.[Na+] |

Sinónimos |

[1(E),2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-talo-Non-2-enonic Acid 8-Carboxy-5-octenyl Ester Monosodium Salt; Sodium Pseudomonate D; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)

![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/no-structure.png)